(2-bromophenyl)(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone
Description
Properties
Molecular Formula |
C20H16BrNOS3 |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
(2-bromophenyl)-(4,4,6-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone |
InChI |
InChI=1S/C20H16BrNOS3/c1-11-7-6-9-13-15-17(25-26-19(15)24)20(2,3)22(16(11)13)18(23)12-8-4-5-10-14(12)21/h4-10H,1-3H3 |
InChI Key |
DQMSYXIBMGZJLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(C(N2C(=O)C4=CC=CC=C4Br)(C)C)SSC3=S |
Origin of Product |
United States |
Biological Activity
The compound (2-bromophenyl)(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, structure-activity relationships (SAR), and potential applications in pharmaceutical development.
Chemical Structure
The molecular formula of the compound is . It consists of a bromophenyl group attached to a quinoline derivative with thioxo and dithiolo functionalities. The presence of multiple functional groups suggests diverse biological interactions that warrant investigation.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, thioureas derived from related structures have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds varied widely based on structural modifications but demonstrated promising results against multidrug-resistant strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Target Organisms |
|---|---|---|
| Compound A | 32 | S. aureus |
| Compound B | 64 | E. coli |
| Compound C | 256 | Candida spp. |
The specific antimicrobial activity of the target compound needs further evaluation through in vitro assays to establish its effectiveness against a broader spectrum of pathogens.
Anticancer Activity
The anticancer potential of compounds similar to the target molecule has been documented in various studies. For example, derivatives of quinoline have been reported to exhibit cytotoxic effects against cancer cell lines. The introduction of specific substituents can enhance the potency and selectivity of these compounds towards cancer cells .
Case Study: Anticancer Screening
A study screening a library of compounds identified several derivatives with significant anticancer activity against multicellular spheroids—a model that better mimics tumor behavior in vivo. The findings suggest that modifications to the quinoline structure can lead to enhanced efficacy against cancer cells .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of the compound. Modifications to the bromophenyl group or variations in the thioxo-dithioloquinoline framework may yield derivatives with improved potency or selectivity. For instance, increasing electron-donating groups or altering steric hindrance could significantly impact the compound's interaction with biological targets.
Table 2: Potential Modifications and Expected Effects
| Modification | Expected Effect |
|---|---|
| Addition of electron donors | Increased reactivity |
| Alteration of ring size | Enhanced binding affinity |
| Substitution on bromophenyl | Improved selectivity for targets |
Scientific Research Applications
Pharmaceutical Development
Antimicrobial Properties
Research indicates that compounds with similar structures to (2-bromophenyl)(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone exhibit notable antimicrobial activities. For example, derivatives have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds suggest promising potential as antimicrobial agents:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 1 | Staphylococcus aureus | 8 |
| 2 | Escherichia coli | 16 |
| 3 | Pseudomonas aeruginosa | 32 |
Anticancer Activity
The thioxo-dithioloquinoline derivatives have also been investigated for their anticancer properties. Similar compounds have demonstrated cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) analysis can provide insights into how modifications to this compound may enhance its efficacy against cancer.
Material Science
The unique electronic properties of this compound make it suitable for applications in organic electronics and photonics. Its ability to conduct electricity and interact with light could lead to innovations in the development of organic light-emitting diodes (OLEDs) and solar cells.
Biological Probes
Given its potential to interact with specific biological targets, this compound could serve as a probe in biochemical assays. Understanding its binding interactions with biomolecules may facilitate the development of diagnostic tools or therapeutic agents.
Comparison with Similar Compounds
Key Observations :
- Halogen vs. Oxygenated Substituents: Replacement of bromine with chlorophenoxy (as in ) reduces molecular weight but retains halogen-mediated interactions.
- Amino Substitution: In [1140-17-6], the amino group improves solubility and hydrogen bonding, contrasting with the bromophenyl group’s lipophilicity in the target compound .
ROS Induction and Mitochondrial Effects
Naphthoquinone derivatives (e.g., compounds [9] and [16] in ) demonstrate that quinoline-related scaffolds can induce hydrogen peroxide production and mitochondrial dysfunction in A549 cells. While the target compound lacks a quinone moiety, its dithiolo-thioxo system may similarly perturb redox homeostasis .
Virtual Screening and Similarity Metrics
Structural similarity to bioactive compounds can predict activity. Molecular fingerprint-based methods (e.g., Tanimoto coefficient) quantify similarity, as seen in , where analogs with similarity scores >0.86 share core features but differ in substituent effects .
Physicochemical and Spectroscopic Properties
Electronic Effects and Absorption Profiles
Amino-substituted anthraquinones () exhibit red-shifted absorption due to intramolecular charge transfer (ICT). While the target compound’s absorption data are unavailable, its bromophenyl and thioxo groups may similarly enable ICT, influencing optoelectronic applications .
Aggregation Behavior
Quaternary ammonium compounds () show that spectrofluorometry and tensiometry yield comparable critical micelle concentration (CMC) values.
Preparation Methods
Core Dithioloquinoline Formation
The dithioloquinoline scaffold is typically constructed via cyclization reactions. A common strategy involves the use of 2-aminothiophenol derivatives condensed with ketones or aldehydes under acidic or basic conditions. For example, cyclization of 4,4,6-trimethyl-2-aminothiophenol with cyclohexenone in the presence of polyphosphoric acid yields the dihydroquinoline intermediate, which is subsequently sulfurized using Lawesson’s reagent to introduce the thioxo group.
Key Reaction Conditions:
Methyl Group Installation
The 4,4,6-trimethyl substituents are introduced early in the synthesis via alkylation of the quinoline precursor. For example, 4-methylcyclohexanone is alkylated using methyl iodide under basic conditions (K₂CO₃, DMF). Steric hindrance from the methyl groups necessitates prolonged reaction times (12–24 h) for complete substitution.
Detailed Experimental Procedures
Step 1: Synthesis of 4,4,6-Trimethyl-1-Thioxo-1,4-Dihydro-5H-Dithiolo[3,4-c]Quinoline
-
Combine 2-amino-4,4,6-trimethylthiophenol (10 mmol) and cyclohexenone (10 mmol) in toluene.
-
Add polyphosphoric acid (5 mL) and reflux at 110°C for 8 h.
-
Cool, neutralize with NaOH, and extract with DCM.
-
Treat the intermediate with Lawesson’s reagent (12 mmol) in THF at 60°C for 4 h.
-
Purify via silica gel chromatography (hexane/ethyl acetate, 4:1).
Characterization Data:
Step 2: Friedel-Crafts Acylation with 2-Bromobenzoyl Chloride
-
Dissolve the dithioloquinoline core (5 mmol) in DCM (20 mL).
-
Add AlCl₃ (6 mmol) and cool to 0°C.
-
Slowly add 2-bromobenzoyl chloride (5.5 mmol) and stir at room temperature for 12 h.
-
Quench with ice-water, extract with DCM, and dry over Na₂SO₄.
-
Purify via flash chromatography (hexane/ethyl acetate, 3:1).
Yield: 70% (white solid).
Purity: >99% (HPLC).
Optimization Strategies
Solvent and Catalyst Screening
Comparative studies reveal that DCM outperforms THF or acetonitrile in Friedel-Crafts reactions due to its low polarity, which reduces undesired dimerization. Catalysts such as FeCl₃ or ZnCl₂ offer marginal improvements in yield (≤5%) but complicate purification.
Temperature Effects
-
Cyclization: Elevated temperatures (>100°C) accelerate cyclization but risk decomposition. A balance is achieved at 80–90°C.
-
Acylation: Reactions performed at 0°C minimize side products, while room temperature ensures reasonable reaction rates.
Characterization and Quality Control
Spectroscopic Analysis
Chromatographic Purity
Applications and Derivatives
The compound serves as a precursor for antimicrobial agents and kinase inhibitors . Structural analogs with 4-methoxyphenyl or 3-nitrophenyl groups exhibit enhanced bioactivity, highlighting the versatility of the dithioloquinoline scaffold .
Q & A
Q. How can researchers integrate computational and experimental data to predict toxicity profiles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
